

Chemical structure and properties of Vitexin-2"O-rhamnoside.

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Compound of Interest

Compound Name: Vitexin-2"-O-rhamnoside

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Vitexin-2"-O-rhamnoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **Vitexin-2"-O-rhamnoside**, a flavonoid glycoside with significant therapeutic potential. It covers its chemical structure, physicochemical properties, biological activities, and the experimental methodologies used for its study.

Chemical Structure and Physicochemical Properties

Vitexin-2"-O-rhamnoside is a C-glycosyl compound belonging to the flavone class. Its structure consists of an apigenin backbone C-glycosidically linked to a glucose moiety at the 8-position. An alpha-L-rhamnosyl residue is further attached at the 2"-position of this glucosyl unit.[1] This C-glycosidic bond enhances its metabolic stability compared to more common O-glycosidic flavonoids.[2]

Chemical Structure:

The chemical structure is represented by the following SMILES notation: C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O)O[1]

Table 1: Physicochemical and Identification Properties of Vitexin-2"-O-rhamnoside



Property	Value	Reference
Molecular Formula	C27H30O14	[1][3][4][5][6]
Molecular Weight	578.52 g/mol	[1][3][4][5][7]
CAS Number	64820-99-1	[1][4][6][7]
IUPAC Name	8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one	[1]
Synonyms	Apigenin-8-C-glucoside-2"-O-rhamnoside, 2"-O-Rhamnosylvitexin	[5][7][8]
InChIKey	LYGPBZVKGHHTIE- HUBYJIGHSA-N	[1]
Solubility	Insoluble in H ₂ O; Soluble in DMSO (≥27.95 mg/mL), Ethanol (≥10.44 mg/mL with sonication)	[6][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **Vitexin-2"-O-rhamnoside**. Mass spectrometry and Nuclear Magnetic Resonance (NMR) are key techniques employed.

Table 2: Summary of Spectroscopic Data



Technique	Key Findings	Reference
Mass Spectrometry (MS)	In LC-ESI-QTOF analysis (positive mode), the precursor ion [M+H]+ is observed at m/z 579.164.[1] Characteristic fragmentation involves the loss of the rhamnose moiety, resulting in a vitexin fragment. [3] A key MS/MS fragment is observed at m/z 433.1, corresponding to the loss of the rhamnosyl group.[5]	[1][3][5]
¹³ C NMR	Spectral data is available and provides detailed information on the carbon skeleton of the molecule.	[1]
¹H NMR	NMR data has been used to confirm the structure and purity of the compound.	[6]
UV-Vis Spectroscopy	Exhibits maximum absorption around 340 nm, which is often used for selective detection in HPLC analysis.[3]	[3]

Biological Activities and Signaling Pathways

Vitexin-2"-O-rhamnoside exhibits a wide range of pharmacological activities, making it a compound of interest for drug development. Its effects are mediated through the modulation of several key cellular signaling pathways.

Key Biological Activities:

 Antioxidant: It demonstrates potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD)



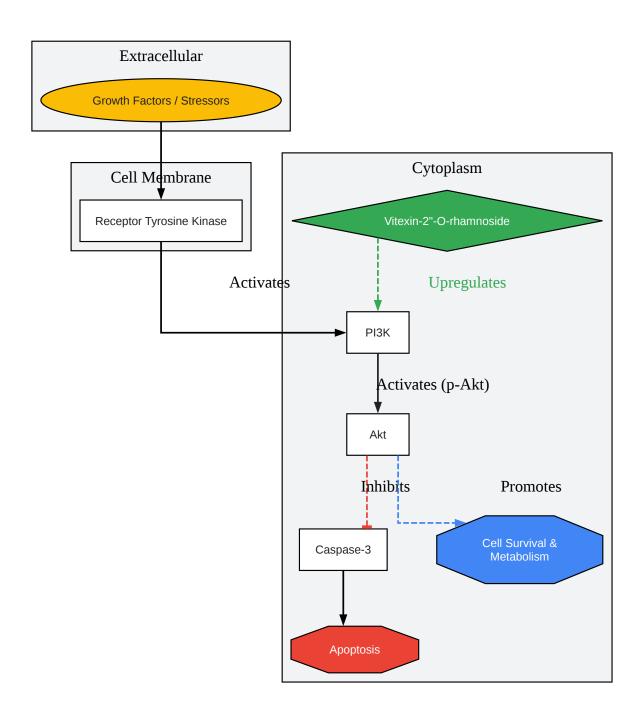
and glutathione peroxidase (GSH-Px).[3][4] It has been shown to protect human adiposederived stem cells (hADSCs) against hydrogen peroxide (H₂O₂)-induced oxidative stress.[3]

- Cardioprotective: The compound shows promise in treating heart disease.[7] It exerts
 cardioprotective effects by modulating the PI3K/Akt signaling pathway, which is critical for
 cell survival.[3]
- Immunomodulatory: In immunocompromised mouse models, Vitexin-2"-O-rhamnoside was
 found to restore immune function by enhancing spleen and thymus health, promoting T and
 B lymphocyte proliferation, and increasing the secretion of cytokines such as IL-2, IL-6, and
 IL-12.[3][4]
- Anti-inflammatory: It inhibits the production of pro-inflammatory mediators.[3]
- Anti-apoptotic: It protects cells from apoptosis by inhibiting caspase-3 activity.[4] In hADSCs stressed with H₂O₂, it significantly reduced nuclear condensation and the percentage of apoptotic cells.[4]
- Anti-cancer: It strongly inhibits DNA synthesis in MCF-7 breast cancer cells with an IC₅₀ of 17.5 μΜ.[4]

Signaling Pathways

Vitexin-2"-O-rhamnoside modulates critical signaling pathways to exert its biological effects.





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Caption: PI3K/Akt signaling pathway modulation by Vitexin-2"-O-rhamnoside.



Experimental Protocols

This section details common methodologies for the isolation, quantification, and biological evaluation of **Vitexin-2"-O-rhamnoside**.

Isolation and Purification

A standard protocol for extracting **Vitexin-2"-O-rhamnoside** from plant sources, such as Crataegus pinnatifida (hawthorn) leaves, involves solvent extraction followed by chromatographic purification.[3]

Protocol: Solvent-Based Extraction

- Plant Material Preparation: Fresh plant material (e.g., leaves) is frozen in liquid nitrogen, fragmented, and dried.[9]
- Extraction: The dried material is subjected to solvent extraction. A common system is a mixture of methanol-water-acetic acid (70:28:2 v/v/v).[3]
- Extraction Conditions: The extraction is typically performed at 60°C for 60 minutes.
- Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
- Purification: The crude extract is further purified using column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to achieve a purity of ≥95%.[3]

Caption: General workflow for isolation and purification.

Quantification by HPLC

A validated HPLC method is essential for accurately quantifying **Vitexin-2"-O-rhamnoside** in plant extracts and biological samples.

Protocol: HPLC-DAD-UV Analysis



- Instrumentation: A liquid chromatograph equipped with a Diode Array Detector (DAD) or UV detector.[9][10]
- Column: Phenyl-column (e.g., Supelco Ascentis-phenyl, 250 mm \times 4.6 mm, 5 μ m) often provides superior resolution compared to standard C18 columns.[3][9]
- Mobile Phase: A gradient elution is commonly used, consisting of Solvent A (e.g., ultrapure water with 0.1% formic acid or pH adjusted to 3.0) and Solvent B (e.g., acetonitrile).[3][9]
- Flow Rate: Typically set at 1.0 to 1.4 mL/min.[3][9]
- Detection: UV detection is performed at 340 nm for optimal selectivity.[3][9]
- Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve constructed with an analytical standard.[9]

Table 3: HPLC Method Validation Parameters

Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.6 ng (on Phenyl column); 100 ng/mL	[3][9]
Limit of Quantification (LOQ)	2.0 ng (on Phenyl column); 200 ng/mL	[9][10]
Linearity Range (Typical)	4.05–202.50 μg/mL (r² > 0.998)	[10]
Precision (RSD%)	< 15% for intra- and inter-day measurements	[9]

Biological Assays

Protocol: In Vitro Antioxidant and Anti-Apoptosis Assay This protocol describes the evaluation of **Vitexin-2"-O-rhamnoside**'s protective effects against oxidative stress in a cell-based model. [3][4]

Foundational & Exploratory





- Cell Culture: Human adipose-derived stem cells (hADSCs) are cultured under standard conditions.[4]
- Pre-treatment: Cells are pre-treated with varying concentrations of **Vitexin-2"-O-rhamnoside** (e.g., 15.6 μM to 250 μM) for a specified duration (e.g., 24 hours).[3][4]
- Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂).[3]
- Cell Viability Assessment: Cell viability is measured using assays like the MTT or CCK-8 assay. A concentration of 62.5 μM has been shown to significantly increase hADSC viability.
 [4]
- Apoptosis Analysis: Apoptosis is quantified using flow cytometry after staining with Annexin V/PI.[3]
- Caspase-3 Activity: Intracellular caspase-3 activity is measured using a specific assay kit to confirm the anti-apoptotic effect.[3][4]

Protocol: In Vivo Immunomodulation Assay This protocol outlines an animal model to assess the immunomodulatory effects of **Vitexin-2"-O-rhamnoside**.[3][4]

- Animal Model: BALB/c mice are used. Immunosuppression is induced by intraperitoneal injection of cyclophosphamide.[3]
- Treatment: Mice are administered **Vitexin-2"-O-rhamnoside** via oral gavage (p.o.) at different doses (e.g., 50-200 mg/kg) for a period of 14 days.[4]
- Immune Organ Index: At the end of the treatment period, the spleen and thymus are collected and weighed to calculate the organ index.
- Lymphocyte Proliferation: Splenocytes are isolated and stimulated with mitogens (e.g., ConA for T-cells, LPS for B-cells) to measure proliferative responses.[3]
- Cytokine Measurement: Levels of key cytokines (IFN-γ, IL-2, IL-6, IL-12) in the serum or splenocyte culture supernatant are quantified by ELISA.[3][4]



 Oxidative Stress Markers: Serum levels of antioxidant enzymes (SOD, GSH-Px) and malondialdehyde (MDA) are measured.[3]

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